Fluorescein colchicine

Description

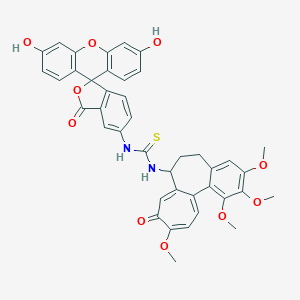

Structure

2D Structure

Properties

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H34N2O10S/c1-48-32-14-9-24-25(19-31(32)46)30(13-5-20-15-35(49-2)37(50-3)38(51-4)36(20)24)43-40(54)42-21-6-10-27-26(16-21)39(47)53-41(27)28-11-7-22(44)17-33(28)52-34-18-23(45)8-12-29(34)41/h6-12,14-19,30,44-45H,5,13H2,1-4H3,(H2,42,43,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCILGJBPWFBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H34N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984589 | |

| Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66091-34-7 | |

| Record name | Fluorescein colchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066091347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Derivatization of Fluorescein Colchicine

Precursor Compound Identification and Preparation

The creation of fluorescein (B123965) colchicine (B1669291) necessitates the careful preparation of two primary precursor compounds.

Deacetyl Colchicine as a Synthetic Intermediate

Colchicine, in its natural form, possesses an acetyl group on its B-ring amino group. For the purpose of conjugation with a fluorescent tag, this acetyl group must be removed to expose a reactive primary amine. This process is known as deacetylation and results in the formation of deacetyl colchicine (DC), also referred to as N-deacetylcolchicine. semanticscholar.orgbeilstein-journals.org

The deacetylation of colchicine is a critical initial step, yielding a mixture of isomers including deacetylcolchicine, iso-deacetylcolchicine, and lumi-deacetylcolchicine. ump.edu.my These isomers can then be separated, typically by thin-layer chromatography (TLC), to isolate the desired deacetyl colchicine for the subsequent reaction. semanticscholar.orgump.edu.my This intermediate provides the necessary nucleophilic amine group for the subsequent conjugation reaction. aatbio.com

Fluorescein Isothiocyanate as the Fluorescent Moiety

Fluorescein isothiocyanate (FITC) serves as the fluorescent component in the synthesis of fluorescein colchicine. semanticscholar.org FITC is a derivative of fluorescein that contains a highly reactive isothiocyanate group (-N=C=S). aatbio.comxepu.us This group readily reacts with nucleophiles, particularly primary amines, to form a stable thiourea (B124793) linkage. aatbio.comtdblabs.se FITC is commercially available, often as a mixture of isomers, primarily fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC). aatbio.com

Reaction Mechanisms and Conditions for Conjugation

The synthesis of this compound is achieved through a specific chemical reaction between the prepared precursors under controlled conditions.

Amidation Reaction between Deacetyl Colchicine and Fluorescein Isothiocyanate

The core of this compound synthesis is the amidation reaction, specifically the formation of a thiourea bond, between the primary amine of deacetyl colchicine and the isothiocyanate group of FITC. semanticscholar.orgaatbio.com The primary amine on the B-ring of deacetyl colchicine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group on FITC. aatbio.com This results in the formation of a stable covalent thiourea linkage, effectively conjugating the fluorescent fluorescein molecule to the colchicine backbone. aatbio.comtdblabs.se The resulting product, this compound, can be separated from unreacted starting materials using techniques like thin-layer chromatography. nih.govsemanticscholar.org

Influence of Solvents and Temperature on Synthesis Efficiency

The efficiency of the conjugation reaction is influenced by the choice of solvents and the reaction temperature. The reaction is typically carried out at room temperature. semanticscholar.org Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving FITC before adding it to the protein solution. sigmaaldrich.com The synthesis described by Clark and Garland involves reacting deacetyl colchicine with FITC for 15 minutes at room temperature before separation by TLC. semanticscholar.org The use of reagent-grade salts and solvents is standard practice to ensure the purity of the final product. semanticscholar.orgresearchgate.net While specific studies on the optimization of these parameters for this compound synthesis are not extensively detailed in the provided results, general principles of amine-isothiocyanate reactions suggest that anhydrous conditions and appropriate solvents that can dissolve both reactants are crucial for efficient conjugation.

Site-Specific Derivatization Strategies

The synthesis of this compound is an example of site-specific derivatization. By deacetylating colchicine, a specific primary amine is made available for reaction, ensuring that the fluorescein moiety is attached at a known location on the colchicine molecule. This is crucial for maintaining the biological activity of colchicine, as indiscriminate labeling could interfere with its ability to bind to tubulin. researchgate.net

Other strategies for site-specific labeling of biomolecules, while not directly applied to this compound in the provided results, offer insights into the broader field. These include the use of enzyme-mediated ligation to attach unnatural amino acids with reactive groups, which can then be selectively coupled with a fluorophore. nih.gov Another approach involves introducing a unique cysteine residue at a specific site, which can then be targeted by maleimide-conjugated fluorophores. plos.org These methods highlight the importance of precise control over the location of modification to preserve the function of the parent molecule. In the context of colchicine, derivatization at the C-7 position via the deacetylated amine is the established method for creating fluorescent probes like this compound. semanticscholar.org

Purification and Characterization of the Conjugate

Following the synthesis of this compound, which involves the reaction of deacetyl colchicine with fluorescein isothiocyanate, a crucial phase of purification and characterization is necessary. nih.govsemanticscholar.org This ensures the isolation of the desired fluorescent conjugate from unreacted starting materials and any potential side products. The subsequent analytical confirmation verifies the chemical identity and purity of the final product, which is essential for its use in biological research. nih.govresearchgate.net

Chromatographic Techniques for Product Isolation

The primary method utilized for the separation and purification of this compound is thin-layer chromatography (TLC). nih.govsemanticscholar.org This technique has proven effective in isolating the this compound conjugate from the initial reactants, namely deacetyl colchicine and fluorescein isothiocyanate (FITC). nih.gov

Detailed research findings indicate that maximal separation is achieved using precoated aluminum-backed silica (B1680970) gel plates (Sil Gel F-254, 0.25-mm thickness). semanticscholar.org The separation is developed using an acetone/methanol (9.5:0.5) solvent system. semanticscholar.org In this system, the product, this compound (FC), migrates as a single fluorescent band that is well-separated from the unreacted components. semanticscholar.org The product is then eluted from the silica gel with absolute ethanol. semanticscholar.org Another study also utilized TLC for isolating colchicine-FITC conjugates, employing a chloroform-methanol (1:1, v/v) mixture as the mobile phase. kcl.ac.uk

The purity of the separation is demonstrated by the distinct retention factor (Rf) values for each compound on the chromatogram. semanticscholar.org

| Compound | Retention Factor (Rf) |

|---|---|

| Fluorescein Isothiocyanate (FITC) | 0.59 |

| This compound (FC) | 0.38 |

| Deacetyl Colchicine | 0.14 |

Spectroscopic Analysis for Purity and Identity Confirmation

Spectroscopic methods are essential for confirming the identity and assessing the purity of the isolated this compound. nih.govresearchgate.net

UV-Visible Spectroscopy is a key technique used for this purpose. The ultraviolet-visible (UV-Vis) absorption spectrum of the purified product confirms the successful conjugation by displaying the characteristic absorbance peaks of both the fluorescein and the colchicine moieties. semanticscholar.org The spectrum shows an absorbance maximum around 490 nm, which is characteristic of fluorescein, and another at approximately 350 nm, which is characteristic of the tropolone (B20159) ring of colchicine. semanticscholar.org

| Compound | Absorbance Maximum (nm) |

|---|---|

| This compound (FC) | 350 nm and 490 nm |

| Deacetyl Colchicine | 351 nm |

| Fluorescein Isothiocyanate (FITC) | 490 nm |

Further confirmation of purity can be achieved by analyzing the kinetics of photodecomposition . semanticscholar.org When exposed to UV light, the 350 nm absorbance of pure colchicine derivatives decays with linear kinetics. semanticscholar.org The purified this compound exhibits this linear decay, confirming the absence of contaminating compounds that would result in a nonlinear degradation curve. semanticscholar.org

In some studies, the synthesis was performed using radioactive deacetyl colchicine ([³H]colchicine) to further validate the purity of the product. semanticscholar.org The observation that the single fluorescent spot on the thin-layer chromatogram coincided with the location of high radioactivity confirmed that a chromatographically pure fluorescent colchicine conjugate had been obtained. semanticscholar.org

While not used for initial purity assessment, Fluorescence Correlation Spectroscopy (FCS) has been employed to characterize the binding of the purified this compound to its biological target, tubulin. acs.org This advanced spectroscopic technique can determine the diffusion coefficients of the free and bound forms of the fluorescent molecule, providing further evidence of its identity and functional integrity. acs.org Spectrofluorometry experiments have also been used, revealing that the fluorescence of this compound is significantly quenched upon binding to the colchicine site on tubulin. acs.org

Molecular Interactions and Binding Dynamics

Binding Site Characterization on Tubulin

The binding of fluorescein (B123965) colchicine (B1669291) to tubulin is primarily governed by the well-established colchicine-binding site (CBS).

The colchicine-binding site (CBS) is a well-characterized pocket located on the tubulin heterodimer. mdpi.com It is situated at the interface between the α- and β-tubulin subunits. nih.govresearchgate.net This site is a primary target for a variety of microtubule-destabilizing agents, which function by inhibiting the polymerization of tubulin into functional microtubules. mdpi.com The binding of ligands like colchicine to this site can induce conformational changes in the tubulin dimer that prevent its incorporation into a growing microtubule, thereby disrupting microtubule dynamics. beilstein-journals.org

Specific amino acid residues within the colchicine-binding site are critical for the interaction with colchicine-site ligands. These residues are located on both the α- and β-tubulin subunits, underscoring the interfacial nature of the binding pocket. Key residues identified through structural and mutational studies include Cys241 on β-tubulin, which is believed to form a hydrogen bond with the ligand. acs.org Other significant residues on β-tubulin include Lys254. researchgate.net On the α-tubulin subunit, important residues include Gln11, Ser178, and Thr179. researchgate.net The interaction with these specific polar and hydrophobic residues stabilizes the ligand within the binding site and is essential for its inhibitory effect on tubulin polymerization. researchgate.netmdpi.com

| Amino Acid Residue | Tubulin Subunit | Source |

|---|---|---|

| Gln11 | α-tubulin | researchgate.net |

| ASN101 | α-tubulin | mdpi.com |

| GLY143 | α-tubulin | mdpi.com |

| SER178 | α-tubulin | researchgate.netmdpi.com |

| Thr179 | α-tubulin | researchgate.netmdpi.com |

| Cys241 | β-tubulin | acs.org |

| ALA250 | β-tubulin | mdpi.com |

| Lys254 | β-tubulin | researchgate.net |

Research has revealed that fluorescein colchicine (FC) may interact with tubulin at more than one location. While it demonstrably binds to the classical colchicine-binding site, studies using fluorescence correlation spectroscopy (FCS) have identified a second, distinct binding site. nih.govacs.org This newly discovered site is characterized by fast and reversible binding. nih.govacs.org A key finding that differentiates this site from the classical CBS is that binding at this new site is not subject to competition by unlabeled colchicine. nih.govacs.org This indicates a separate and distinct interaction point on the tubulin molecule. nih.gov The binding of FC to the original, classical colchicine site still occurs; however, this interaction leads to a strong quenching of the fluorescein fluorescence, making it undetectable by FCS but observable through spectrofluorometry. nih.govacs.org The existence of this second site could help explain some conflicting observations in the literature regarding the binding behavior of this fluorescent derivative. nih.govacs.org

Quantitative Binding Affinity and Kinetics

The binding of this compound to tubulin has been quantified to understand the strength and nature of the interaction at its different binding sites.

The affinity of this compound for tubulin varies significantly between its two identified binding sites. For the second, newly discovered binding site characterized by fast, reversible kinetics, the association constant (Ka) was determined to be (3.9 ± 0.1) x 10⁴ M⁻¹ at room temperature. nih.govacs.org In contrast, the binding of this compound to the classical colchicine-binding site, which it inhibits competitively with unlabeled colchicine, has a much higher affinity. semanticscholar.org The association constant for this interaction is approximately 2 x 10⁶ M⁻¹. semanticscholar.org For comparison, the binding of unmodified colchicine to tubulin has an association constant of about 3.2 x 10⁶ M⁻¹. nih.govnih.gov This indicates that the fluorescein modification slightly reduces the binding affinity at the classical site but also enables a second, lower-affinity interaction elsewhere on the tubulin dimer.

| Ligand | Binding Site | Association Constant (Ka) M⁻¹ | Source |

|---|---|---|---|

| This compound | Second, Non-Competitive Site | (3.9 ± 0.1) x 10⁴ | nih.govacs.org |

| This compound | Classical Colchicine-Binding Site | ~2.0 x 10⁶ | semanticscholar.org |

| Colchicine | Classical Colchicine-Binding Site | 3.2 x 10⁶ | nih.govnih.gov |

Analysis of Binding Dissociation Rates

The activation energy for the dissociation of the tubulin-colchicine complex has been determined to be substantial, with values of 114 ± 10 kJ mol⁻¹ for purified tubulin, highlighting the stability of the final complex. researchgate.net The dissociation can be monitored by observing the decrease in fluorescence over time, often induced by the addition of a large excess of an unlabeled competing ligand like colchicine. This process has been shown to follow single exponential decay, consistent with a first-order reaction. researchgate.net For some fluorescent analogs, such as NBD-colcemid, the dissociation rate constant from a rapidly equilibrating site on tubulin was measured to be 0.79 s⁻¹. core.ac.uk

Biphasic Binding Kinetics Investigations

The binding of colchicine and its fluorescent derivatives to tubulin is not a simple, single-step process. Instead, kinetic studies consistently reveal a biphasic pattern, indicating a more complex interaction mechanism. nih.govnih.gov This biphasic nature is characterized by an initial fast binding phase followed by a second, slower phase. nih.govnih.gov

The prevailing model to explain these kinetics involves a two-step mechanism:

A rapid, initial binding of the this compound molecule to tubulin to form a preliminary, lower-affinity complex (TC). researchgate.netnih.gov

A slower, intramolecular conformational change of the tubulin-ligand complex, which leads to a more stable, high-affinity final state ((TC)'). researchgate.netnih.gov

The appearance of the enhanced fluorescence signal upon binding follows this biphasic pattern. nih.gov The presence of different tubulin isotypes can also contribute to the observed biphasic kinetics, as some isotypes, like βIII, exhibit different binding rates compared to others. nih.govresearchgate.net For colchicine, the on-rate constants for the fast and slow phases have been measured as 98.1 M⁻¹s⁻¹ and 26.3 M⁻¹s⁻¹, respectively. nih.gov

Influence of Temperature on Binding Kinetics and Conformational Changes

The two phases of the biphasic binding are differentially affected by temperature. The slow phase, which is attributed to the conformational change of the tubulin-ligand complex, is particularly sensitive to temperature. nih.gov The activation energy for this slow conformational change has been determined, underscoring the significant energy barrier that must be overcome for the complex to transition to its final, stable state. nih.gov The relative amplitude of the slow phase is also temperature-dependent, which has been interpreted as a slow pre-equilibrium between two different conformers of tubulin. nih.gov Thermodynamic analysis reveals a large positive enthalpy change (e.g., 10 kcal/mole for colchicine) and a significant positive entropy change (e.g., 62 entropy units for colchicine), confirming the endothermic and entropy-driven nature of the binding. ias.ac.innih.govnih.gov

| Parameter | Value | Compound | Conditions |

| Activation Energy of Dissociation | 114 ± 10 kJ mol⁻¹ | Colchicine | Purified calf brain tubulin |

| Association Rate Constant (Fast Phase) | 98.1 M⁻¹s⁻¹ | Colchicine | 37°C |

| Association Rate Constant (Slow Phase) | 26.3 M⁻¹s⁻¹ | Colchicine | 37°C |

| Enthalpy of Binding (ΔH) | 10 kcal/mole | Colchicine | pH 7.0, 37°C |

| Entropy of Binding (ΔS) | 62 e.u. | Colchicine | pH 7.0, 37°C |

Fluorescence Modulation upon Tubulin Binding

Enhancement of Fluorescence Signal upon Interaction with Tubulin

A hallmark of the interaction between this compound and tubulin is the significant enhancement of the ligand's fluorescence. ias.ac.innih.govnih.gov In aqueous solutions, colchicine and its fluorescein derivative are essentially non-fluorescent. ias.ac.innih.gov However, upon binding to the specific colchicine-binding site on the tubulin dimer, a marked increase in fluorescence intensity is observed. ias.ac.innih.govnih.gov This phenomenon is attributed to the transfer of the fluorescein moiety from the polar aqueous environment to a more nonpolar, rigid binding pocket on the protein. ias.ac.in This change in the microenvironment restricts non-radiative decay processes, leading to a higher fluorescence quantum yield, which has been measured to be approximately 0.03 for the colchicine-tubulin complex. nih.govnih.gov

The corrected excitation and emission maxima for the complex are observed at approximately 362 nm and 435 nm, respectively. nih.govnih.gov This fluorescence enhancement provides a powerful, real-time method for studying the binding kinetics and thermodynamics without the need to separate the bound and free ligand, which is often required when using radiolabeled compounds. ias.ac.innih.govnih.gov The presence of an N-acyl group at the C-7 position of the colchicine B-ring is considered essential for this enhanced fluorescence. ias.ac.innih.gov

Fluorescence Quenching Phenomena upon Binding to Specific Sites

While fluorescence enhancement is the characteristic signal for binding to the primary colchicine site, fluorescence quenching has also been observed, suggesting multiple interaction sites or complex mechanisms. nih.govacs.org Spectrofluorometry experiments have revealed a slow binding of this compound to tubulin that is subject to competition by unlabeled colchicine and is associated with strong fluorescence quenching. nih.govacs.org This quenching indicates that binding to the classic, high-affinity colchicine site paradoxically leads to a decrease in the fluorescein signal. nih.govacs.org

This quenching phenomenon can occur if the fluorescein moiety is positioned near specific amino acid residues on the tubulin surface, such as tryptophan, which can accept energy from the excited fluorophore, thus reducing its emission. researchgate.netias.ac.in In contrast, a separate, fast, and reversible binding of this compound to a different, lower-affinity site has been identified. nih.govacs.org This secondary site is not competed for by unlabeled colchicine and binding to it results in the commonly observed fluorescence enhancement. nih.govacs.org

Spectrofluorometric Analysis of Binding-Induced Fluorescence Changes

Spectrofluorometric analysis is a fundamental technique for quantitatively characterizing the interaction between this compound and tubulin. nih.govias.ac.in By titrating a solution of tubulin with increasing concentrations of the fluorescent ligand and measuring the corresponding increase in fluorescence at the emission maximum (around 430-435 nm), a binding curve can be constructed. ias.ac.in

This data allows for the determination of key thermodynamic and binding parameters through methods like Scatchard analysis. ias.ac.in From such analyses, researchers can calculate the binding affinity (association constant, Ka, or dissociation constant, Kd) and the stoichiometry of the interaction (moles of ligand bound per mole of protein). ias.ac.in For example, using this method, the association constant for colchicine was determined to be 3.2 μM⁻¹ with a stoichiometry of 0.83 moles of colchicine per tubulin dimer. nih.govnih.gov These spectrofluorometric measurements provide values for physical and biochemical parameters that are in excellent agreement with those obtained through other methods, such as those using radiolabeled colchicine. nih.govnih.gov

| Parameter | Value | Method |

| Excitation Maximum | ~362 nm | Spectrofluorometry |

| Emission Maximum | ~435 nm | Spectrofluorometry |

| Quantum Yield | ~0.03 | Comparative Spectrofluorometry |

| Association Constant (Ka) | 3.2 μM⁻¹ | Fluorescence Titration |

| Binding Stoichiometry | 0.83 mol/mol | Fluorescence Titration |

Role of Colchicine Moiety's Tropolone (B20159) Ring in Fluorescence Promotion

The intrinsic fluorescence of the this compound compound is significantly influenced by the colchicine moiety, particularly its unique seven-membered C-ring, a tropolone derivative. While colchicine itself is generally non-fluorescent in aqueous solutions and organic solvents, it demonstrates a marked increase in fluorescence upon binding to its biological target, tubulin. nih.govias.ac.in This phenomenon is primarily attributed to the tropolone moiety of the colchicine structure. nih.gov

Upon interaction with tubulin, the colchicine portion of the molecule undergoes a conformational change, leading to an environment that promotes fluorescence. This is characterized by a corrected excitation maximum at 362 nm and an emission maximum at 435 nm, with a quantum yield of approximately 0.03. nih.govias.ac.in The binding of the colchicine moiety to tubulin is a key event that triggers this fluorescence, and this property has been utilized as a convenient method for studying their interaction without the need to separate the free and bound forms of the ligand. nih.gov

The binding of colchicine to tubulin is a thermodynamically favorable process, with an enthalpy of binding of 10 kcal/mole and an entropy change of 62 entropy units. nih.gov The association constant for this interaction has been determined to be 3.2 µM⁻¹ at pH 7.0 and 37°C, with approximately 0.83 moles of colchicine binding per tubulin dimer. nih.govias.ac.in These binding dynamics, which are directly linked to the fluorescence promotion of the tropolone ring, have been corroborated by studies using radiolabeled colchicine. nih.govias.ac.in

The following table summarizes the key parameters related to the fluorescence promotion of the colchicine moiety upon binding to tubulin:

| Parameter | Value | Reference |

| Excitation Maximum | 362 nm | nih.govias.ac.in |

| Emission Maximum | 435 nm | nih.govias.ac.in |

| Quantum Yield | ~0.03 | nih.govias.ac.in |

| Association Constant (Kₐ) | 3.2 µM⁻¹ | nih.govias.ac.in |

| Stoichiometry of Binding | 0.83 moles colchicine / mole tubulin dimer | nih.govias.ac.in |

| Enthalpy of Binding (ΔH) | 10 kcal/mole | nih.gov |

| Entropy of Binding (ΔS) | 62 entropy units | nih.gov |

Mechanistic Insights into Microtubule Perturbation

Impact on Tubulin Polymerization Dynamics

Fluorescein (B123965) colchicine (B1669291), much like its parent compound, exerts a profound influence on the dynamic instability of microtubules, a process characterized by alternating phases of growth and shrinkage that is essential for numerous cellular functions.

Inhibition of Microtubule Assembly by Fluorescein Colchicine

This compound acts as a potent inhibitor of microtubule assembly. researchgate.net It binds to soluble tubulin dimers, the fundamental building blocks of microtubules, forming a this compound-tubulin complex. researchgate.netnih.gov This complex can then incorporate into the growing ends of microtubules. However, the presence of the bulky this compound molecule sterically hinders the proper addition of subsequent tubulin dimers, effectively capping the microtubule end and halting further elongation. mdpi.com This substoichiometric poisoning mechanism means that even low concentrations of this compound relative to the total tubulin pool can have a significant inhibitory effect on microtubule growth. biorxiv.org The binding of this compound to tubulin is a biphasic process, involving an initial rapid binding event followed by a slower conformational change in the tubulin molecule. nih.gov

Disruption of Existing Microtubule Networks

Beyond inhibiting the assembly of new microtubules, this compound can also induce the disassembly of pre-existing microtubule networks. smolecule.comahajournals.orgahajournals.org By binding to tubulin dimers at the microtubule ends, the this compound-tubulin complex promotes a conformational change that weakens the lateral and longitudinal interactions between tubulin subunits within the microtubule lattice. mdpi.com This destabilization leads to an increased frequency of catastrophes (the switch from a growing to a shrinking state) and a decreased frequency of rescues (the switch from a shrinking to a growing state), ultimately resulting in the net depolymerization of the microtubule. researchgate.net The disruption of the microtubule network can be observed through fluorescence microscopy, where the organized filamentous structures are replaced by a diffuse cytoplasmic fluorescence of depolymerized tubulin. acs.org

Effects on Tubulin Conformation and Stability

The binding of this compound to tubulin induces significant conformational changes in the tubulin heterodimer, which are central to its mechanism of action.

Induction of Curved Tubulin Heterodimers upon Binding

Upon binding this compound, the normally straight conformation of the αβ-tubulin heterodimer is altered, resulting in a curved structure. mdpi.comresearchgate.net This induced curvature is a key factor in the inhibition of microtubule assembly. A straight conformation is essential for the tubulin dimers to fit into the rigid, crystalline lattice of a microtubule. The curved conformation of the this compound-tubulin complex is incompatible with the geometry of the microtubule wall, preventing its stable incorporation and disrupting the polymerization process. nih.govresearchgate.net

Alteration of Lateral Contacts between Tubulin Subunits

The conformational change induced by this compound also disrupts the lateral contacts between adjacent protofilaments, the linear chains of tubulin dimers that form the microtubule wall. mdpi.com These lateral interactions are crucial for the stability of the microtubule cylinder. The binding of this compound is thought to displace the M-loop, a region of β-tubulin that is critical for forming these lateral bonds. beilstein-journals.org The weakening of these contacts makes the microtubule lattice more fragile and prone to disassembly.

Interference with Tubulin Cofactor Interactions

Implications for Tubulin Recycling Pathways

The inhibition of cofactor-mediated heterodimer dissociation by this compound has significant implications for the cellular tubulin recycling pathway. This pathway is crucial for maintaining a pool of assembly-competent tubulin heterodimers, ensuring microtubule dynamics can respond to cellular needs. frontiersin.orgutl.pt The system involving TBCB, TBCE, and TBCA is not only part of the initial biogenesis of tubulin but also plays a central role in recycling subunits from pre-existing heterodimers. molbiolcell.orgfrontiersin.org By breaking down aged or non-functional dimers, these cofactors ensure that tubulin subunits can be reused to form new, polymerization-competent heterodimers. frontiersin.orgutl.pt

Colchicine effectively stalls this recycling machinery. frontiersin.orgresearchgate.net By preventing the dissociation of the tubulin heterodimer, it traps the subunits in a stable, non-recyclable complex. This disrupts the homeostatic control over the concentration of free tubulin dimers available for microtubule assembly. frontiersin.orgutl.pt The observed increase in free TBCA in colchicine-treated cells is a key indicator of this disruption, strongly suggesting that TBCA's primary source of β-tubulin in the cell is from the recycling of existing heterodimers, not from the pathway of newly synthesized tubulins. frontiersin.orgresearchgate.net When this recycling source is blocked by colchicine, TBCA is left unbound.

Therefore, the mechanism of microtubule perturbation by this compound extends beyond the well-known capping of microtubule ends. It also involves a fundamental disruption of the tubulin life cycle at the level of the heterodimer itself. By blocking the recycling pathway, colchicine depletes the cell's ability to replenish its pool of active tubulin subunits, thus suppressing microtubule dynamics from the supply side. frontiersin.orgutl.pt This interference with the TBCE/TBCB+TBCA system is a critical aspect of its biological activity. frontiersin.org

Advanced Methodologies and Research Applications

Fluorescence Microscopy Techniques

The conjugation of fluorescein (B123965) to colchicine (B1669291) provides a specific cytological tracer for studying the cellular functions of colchicine-binding proteins. semanticscholar.org This has opened avenues for investigating colchicine-sensitive systems through various fluorescence microscopy applications. semanticscholar.org

The synthesis of fluorescein colchicine (FC) provides a fluorescent derivative that facilitates the localization of colchicine-binding receptors within cells. nih.gov This allows researchers to investigate the distribution of colchicine in cellular components through fluorescence microscopy. semanticscholar.org While some studies have noted that FC can produce a general cytoplasmic fluorescence in cultured cells, its application remains crucial for understanding colchicine sensitivity and its relationship to microtubule proteins. semanticscholar.orgresearchgate.net The biological activity of FC has been shown to be identical to that of unlabeled colchicine in various systems, validating its use in experiments without a significant loss of specificity or effectiveness. nih.govresearchgate.net The use of FC in studying cell division, motility, and differentiation aids in comprehending the mechanisms of colchicine sensitivity tied to microtubule proteins. semanticscholar.org For instance, within 15 minutes of microinjecting fluorescein-labeled tubulin into fibroblasts, a fluorescent fibrillar pattern emerges, which is sensitive to colchicine, demonstrating the compound's effect on the microtubule network. nih.gov

This compound was specifically developed to enable the localization of its binding receptors in cells. nih.gov Live-cell imaging studies using fluorescently-tagged colchicine have revealed complex localization patterns. acs.org Research with colchicine-BODIPY conjugates, another class of fluorescent probes, showed that the molecules rapidly associate with intracellular membranes, including the endoplasmic reticulum and mitochondria. acs.org This suggests that the intracellular journey of colchicine is not a simple diffusion and binding to cytosolic tubulin. acs.org Instead, it involves an initial phase of targeting and associating with membrane structures. acs.org The subsequent disruption of the microtubule network may occur following a slower release of the compound from these membranes into the cytosol where it can then interact with tubulin. acs.org This ability to track the probe's movement provides evidence for a more complex mechanism of action than previously understood. acs.org

Co-localization studies are a powerful method to determine if two molecules are present at the same location within a cell. While direct co-localization studies detailing this compound and specific microtubule-associated proteins (MAPs) are not extensively documented in the provided literature, the principle is fundamental to understanding microtubule regulation. MAPs are known to regulate the dynamics, stability, and organization of the microtubule network. nih.gov Research has shown that MAPs, including tau protein and a high-molecular-weight fraction, can competitively inhibit the binding of colchicine to tubulin. nih.gov This competitive relationship makes co-localization studies particularly relevant. By using fluorescently-labeled MAPs in conjunction with this compound, researchers could visually investigate the spatial relationship between colchicine binding sites and the locations of various MAPs on the microtubule cytoskeleton, potentially revealing how MAPs might regulate accessibility to these sites.

Fluorescence microscopy with this compound allows for the quantitative assessment of its effects on microtubule-dependent cellular processes. semanticscholar.org The biological effects of FC, such as the inhibition of mitosis, are comparable to those of unlabeled colchicine. semanticscholar.orgnih.gov For example, treatment of chick embryo cell cultures with 1 µM FC resulted in an accumulation of cells arrested in metaphase, an effect that can be quantified through imaging. semanticscholar.org More advanced applications involve novel photoswitchable colchicine derivatives, which allow for light-dependent control over microtubule disruption. mdpi.comnih.gov Visualizing the effects of these compounds through immunofluorescence imaging of the microtubule organization provides quantitative data on their mechanism of action as microtubule destabilizers. mdpi.comnih.govresearchgate.net Imaging can reveal light-dependent disruption of the mitotic spindle, including aberrant, multipolar, and misarranged spindles, allowing for a quantitative comparison of the compound's potency under different light conditions. researchgate.net

Fluorescence Spectroscopy Applications

Beyond microscopy, fluorescence spectroscopy offers quantitative insights into the molecular interactions and dynamics of this compound.

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to measure the diffusion constant of fluorescent molecules in solution. nih.gov It can also be used to analyze the binding of a fluorescent molecule to a target, provided there is a significant difference in the diffusion coefficients between the free and bound states. nih.govacs.org

In vitro studies have successfully used FCS to analyze the interaction between fluorescein-colchicine (FC) and tubulin. nih.govacs.org This technique allowed for the determination of the diffusion coefficients for both free FC and FC when bound to tubulin. nih.gov The fluorescence of FC is strongly quenched when it binds to the primary colchicine binding site on tubulin, but FCS was able to detect a second, different binding site. nih.govacs.org The interaction at this second site is fast and reversible. nih.gov

The quantitative data obtained from these FCS studies provide a more nuanced understanding of the binding behavior of this fluorescently labeled drug. nih.govacs.org

| State of this compound | Diffusion Coefficient (m²/s) | Source |

|---|---|---|

| Free FC | (2.6 ± 0.2) x 10⁻¹⁰ | nih.govacs.org |

| Tubulin-Bound FC | (2.0 ± 0.2) x 10⁻¹¹ | nih.govacs.org |

FCS for Quantitative Characterization of Ligand-Target Binding

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that measures fluctuations in fluorescence intensity within a minuscule observation volume to determine the concentration and diffusion characteristics of fluorescent molecules. nih.govfrontiersin.orgwikipedia.org This method has been instrumental in the quantitative analysis of this compound's interaction with tubulin. nih.govacs.org

By monitoring the diffusion of this compound, FCS can distinguish between the free, rapidly diffusing form of the molecule and the larger, slower-moving this compound-tubulin complex. This distinction allows for the precise determination of binding constants. A study utilizing FCS to investigate the in vitro binding of this compound to tubulin revealed a fast and reversible binding event with an association constant (Ka) of (3.9 ± 0.1) x 10⁴ M⁻¹ at room temperature. nih.govacs.org

Interestingly, these FCS experiments did not show competition with unlabeled colchicine, suggesting the presence of a novel binding site for this compound on tubulin, distinct from the canonical colchicine-binding site. nih.govacs.org This is because the fluorescence of this compound is significantly quenched upon binding to the traditional colchicine site, rendering this specific interaction invisible to FCS analysis which relies on fluorescence fluctuations. nih.govacs.org

FCS also enables the determination of the diffusion coefficients of both the free and bound ligand. For this compound, the diffusion coefficient of the free molecule was found to be (2.6 ± 0.2) x 10⁻¹⁰ m²s⁻¹, while the tubulin-bound form exhibited a much slower diffusion coefficient of (2.0 ± 0.2) x 10⁻¹¹ m²s⁻¹, reflecting the significant increase in size upon binding. nih.govacs.org

Table 1: FCS-Derived Parameters for this compound-Tubulin Interaction

| Parameter | Value | Reference |

| Association Constant (Ka) | (3.9 ± 0.1) x 10⁴ M⁻¹ | nih.govacs.org |

| Diffusion Coefficient (Free) | (2.6 ± 0.2) x 10⁻¹⁰ m²s⁻¹ | nih.govacs.org |

| Diffusion Coefficient (Bound) | (2.0 ± 0.2) x 10⁻¹¹ m²s⁻¹ | nih.govacs.org |

Fluorescence Stopped-Flow Kinetics for Rapid Binding Event Analysis

Fluorescence stopped-flow spectroscopy is a rapid kinetic technique used to study the fast reactions that occur in the milliseconds to seconds timescale, such as the initial binding events between a ligand and its target. photophysics.comcolorado.edubiologic.net This method involves the rapid mixing of two or more solutions and monitoring the subsequent changes in fluorescence signal over time. edinst.com

While studies specifically detailing the use of fluorescence stopped-flow with this compound are not prevalent, the technique has been extensively applied to study the binding kinetics of its parent compound, colchicine, to tubulin. nih.gov These studies reveal a biphasic fluorescence appearance, indicating a multi-step binding process. nih.gov The initial fast phase is concentration-dependent and is interpreted as a two-step mechanism involving an initial rapid binding followed by a slower conformational change in the tubulin-colchicine complex. nih.gov

The insights gained from studying colchicine's binding kinetics with this method are highly relevant to understanding the behavior of this compound. The rapid mixing capabilities of stopped-flow instrumentation would allow for the detailed characterization of the initial association rates of this compound with tubulin, complementing the equilibrium data obtained from techniques like FCS. photophysics.com

Competitive Binding Assay Development

Competitive binding assays are a fundamental tool for identifying and characterizing compounds that bind to the same site on a target protein as a known ligand. The fluorescence properties of this compound make it an ideal probe for such assays.

Fluorescence-Based Assays for Ligand-Tubulin Binding Competition

The intrinsic fluorescence of colchicine itself increases upon binding to tubulin, a phenomenon that has been exploited to develop competitive binding assays. researchgate.netnih.gov This principle is directly applicable and enhanced with the use of this compound, which possesses a much stronger and more readily detectable fluorescence signal.

This method provides a convenient and high-throughput approach to screen for compounds that target the colchicine-binding site on tubulin without the need for radiolabeled ligands. nih.gov For instance, studies have used this type of assay to confirm that new synthetic compounds bind at the colchicine site by demonstrating their ability to reduce the fluorescence of the colchicine-tubulin complex. researchgate.net

Screening and Characterization of Novel Microtubule-Targeting Agents

The competitive binding assay described above serves as a powerful platform for the discovery and initial characterization of novel microtubule-targeting agents. frontiersin.org By screening libraries of small molecules, researchers can identify "hits" that displace this compound from its binding site on tubulin. researchgate.netnih.gov

These primary hits can then be further characterized to determine their binding affinity (e.g., by calculating the IC₅₀ value from the competitive binding curve) and to confirm their mechanism of action. Compounds identified through this screening method are often further investigated for their effects on tubulin polymerization, cell cycle progression, and induction of apoptosis. nih.govrsc.org

The use of this compound in these screening campaigns offers a direct and sensitive readout for binding to the colchicine site, facilitating the identification of new chemical scaffolds with potential as anticancer agents. frontiersin.org

Computational and Structural Biology Approaches

In conjunction with experimental techniques, computational and structural biology methods provide invaluable insights into the molecular details of ligand-receptor interactions.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govacs.org This method has been widely used to study the interaction of colchicine and its derivatives with tubulin. frontiersin.orgnih.govsimulations-plus.com

In these simulations, a three-dimensional model of the ligand (e.g., this compound) is placed into the known binding pocket of tubulin, and various conformations and orientations are sampled to find the most energetically favorable binding pose. frontiersin.org These studies can reveal key amino acid residues within the binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. acs.org

For example, molecular docking studies of colchicine derivatives have helped to understand how modifications to the colchicine scaffold affect binding affinity and specificity for different tubulin isotypes. frontiersin.org The insights gained from these simulations can guide the rational design of new, more potent, and selective microtubule-targeting agents. nih.gov By predicting the binding mode of this compound, researchers can better interpret experimental data from biophysical and biochemical assays and formulate hypotheses about the structure-activity relationships of novel compounds identified in screening campaigns. simulations-plus.com

Elucidation of Ligand-Protein Interaction Thermodynamics

The binding of colchicine and its analogs to tubulin has been a subject of thermodynamic investigation to understand the forces driving this interaction. While specific thermodynamic data for this compound is not extensively documented in publicly available literature, studies on colchicine and its structural analogs provide significant insights.

The interaction of a bicyclic colchicine analog, 2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC), with purified calf brain tubulin is characterized by a change in enthalpy (ΔH°) of -19 +/- 1 kJ·mol⁻¹, a change in Gibbs free energy (ΔG°) of -31.8 +/- 0.6 kJ·mol⁻¹, and a change in entropy (ΔS°) of 43 +/- 5 J·mol⁻¹·K⁻¹ at 298 K. nih.gov The binding thermodynamics for colchicine and allocolchicine (B1217306) are reported to be similar to those of MTC. nih.gov The standard enthalpy changes for the binding of colchicine and MTC at 308 K are nearly identical, suggesting that the greater binding affinity of colchicine stems from a larger positive entropy change. nih.gov This difference in entropy is thought to be related to the presence of the middle ring in the colchicine molecule. nih.gov

Fluorescence spectroscopy has been a key technique in studying these interactions. For instance, the binding of a colchicine analog lacking the B ring (AC) to tubulin results in a significant enhancement of its fluorescence. nih.gov Thermodynamic values for the interaction of this analog with tubulin at 37°C were determined to be a Gibbs free energy change of -7.9 kcal/mol, an enthalpy change of -6.8 kcal/mol, and an entropy change of 3.6 entropy units. nih.gov The free energy for a protein-ligand system involving colchicine was calculated to be -27.83 kj mol⁻¹ at room temperature. nih.gov

These studies highlight that the binding of colchicine site ligands to tubulin is a complex interplay of enthalpic and entropic contributions, which can be dissected using techniques like isothermal reaction microcalorimetry and fluorescence spectroscopy.

Table 1: Thermodynamic Parameters of Colchicine Analogs Binding to Tubulin This table is interactive. Click on the headers to sort the data.

| Compound | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) |

|---|---|---|---|---|

| MTC | -31.8 | -19 | 43 | 298 |

| AC | -33.05 | -28.45 | 15.06 | 310 |

Cellular Assays Beyond Microtubule Morphology

Studies on Cellular Processes Involving Tubulin Dynamics

This compound, as a fluorescent analog of colchicine, is a valuable tool for studying cellular processes that depend on the dynamic nature of microtubules. The binding of colchicine to tubulin heterodimers inhibits their polymerization, leading to microtubule depolymerization. frontiersin.org This disruption of microtubule dynamics has profound effects on various cellular functions.

One of the most well-studied consequences of microtubule disruption by colchicine is cell cycle arrest, typically at the G2/M phase, which can subsequently lead to apoptosis. nih.gov This makes compounds that target the colchicine-binding site on tubulin attractive as potential anti-cancer agents. acs.org Research has shown that the effects of this compound are identical to those of unlabeled colchicine in various biological systems, indicating that the fluorescent tag does not significantly impair its biological activity. nih.govresearchgate.net

The disruption of microtubules by colchicine has been shown to be a reversible process. In studies on rat cardiac myocytes, colchicine treatment led to a marked disruption of microtubules, but a 30-minute washout period allowed for the repolymerization of the microtubule network. ahajournals.org This reversibility is a key aspect of tubulin dynamics and can be visualized using fluorescent probes like this compound. Furthermore, the kinetic stabilization of microtubule dynamics by substoichiometric concentrations of the tubulin-colchicine complex has been demonstrated, highlighting the potent effect of this compound even at low concentrations. nih.gov

Investigations into Intracellular Transport Mechanisms

The microtubule network serves as a critical railway system for the transport of organelles, vesicles, and macromolecules within the cell. This compound can be employed to investigate the role of microtubules in these intracellular transport processes.

Studies using colchicine have demonstrated its disruptive effect on the intracellular transport of secretory proteins. In rat liver parenchymal cells, colchicine treatment was found to disturb the spatial relationship between the Golgi apparatus and the bile canaliculus. nih.gov Initially, the Golgi assembly is partially disturbed, and with time, both the post-Golgi secretory pathway and Golgi assembly are affected, leading to a significant accumulation of secretory granules. nih.gov Electron microscopy revealed that after one hour of treatment, most of the Golgi complexes were fragmented and had lost their stacked cisternae. nih.gov

Further research has shown differential effects of colchicine on the transport of membrane and secretory proteins. nih.gov For instance, the transport and processing of the polymeric IgA receptor in rat hepatocytes are strongly inhibited and delayed by colchicine. nih.gov In contrast, while the secretion of albumin into the plasma is significantly inhibited, its secretion into the bile is markedly increased. nih.gov These findings indicate that colchicine, and by extension this compound, can be used to dissect the complex and often divergent roles of microtubules in directing intracellular traffic to different cellular destinations.

Analysis of Cellular Uptake and Retention of Probes

The cellular uptake and retention of fluorescent probes like this compound are critical parameters for their application in cellular assays. The uptake of colchicine itself has been shown to be concentration-dependent. nih.gov

While specific studies on the uptake and retention of this compound are not widely detailed, research on other fluorescently labeled molecules and nanoparticles provides a framework for understanding these processes. For example, the cellular uptake of fluorescently labeled nanoparticles is often time- and temperature-dependent, suggesting an active transport mechanism. nih.gov Endocytic pathways, such as clathrin-mediated endocytosis and macropinocytosis, are frequently involved in the internalization of such probes. nih.gov

Once inside the cell, the probe's retention and intracellular localization are of interest. Studies with fluorescent nanoparticles have shown that they can be entrapped in lysosomes. nih.gov The use of fluorescent markers allows for the quantification of cell-associated probes and the visualization of their intracellular journey. nih.govresearchgate.netdovepress.com The stability of the fluorescent label is crucial, as leaching can lead to misinterpretation of the data. nih.gov this compound has been shown to be a single, pure compound, and its effects are comparable to unlabeled colchicine, suggesting that it remains intact and active within the cell. nih.govresearchgate.net

Considerations for Probe Development and Experimental Design

Influence of Fluorescent Labeling on Biological Activity

The attachment of a fluorescein (B123965) molecule to colchicine (B1669291) has the potential to alter its interaction with its biological target, tubulin.

Early studies on fluorescein colchicine (FC), synthesized by linking fluorescein isothiocyanate to deacetyl colchicine, indicated that its biological effects were largely comparable to those of unlabeled colchicine. nih.govsemanticscholar.orgresearchgate.net These investigations demonstrated that FC retained its ability to inhibit mitosis, affect cell motility and secretion, and interfere with myogenesis in a manner identical to unlabeled colchicine. nih.govsemanticscholar.org Furthermore, FC was shown to inhibit the binding of radiolabeled colchicine to purified tubulin, suggesting that it interacts with the same binding site. nih.govsemanticscholar.orgresearchgate.net These findings supported the substitution of this compound for colchicine in biological experiments without a significant loss of specificity or effectiveness. nih.govsemanticscholar.orgresearchgate.net

A summary of comparative biological activities is presented below:

| Biological Process | Effect of this compound | Effect of Unlabeled Colchicine | Reference |

| Mitosis | Inhibition | Inhibition | nih.govsemanticscholar.org |

| Cell Motility | Disruption | Disruption | nih.govsemanticscholar.org |

| Secretion | Alteration | Alteration | nih.govsemanticscholar.org |

| Myogenesis | Interference | Interference | nih.govsemanticscholar.org |

| [3H]colchicine binding to tubulin | Inhibition | Competitive Inhibition | nih.govsemanticscholar.orgresearchgate.net |

Despite the general similarities in biological activity, more nuanced investigations have revealed that the fluorescein tag can indeed interfere with the binding behavior of colchicine. nih.govacs.org While spectrofluorometry experiments confirmed a slow binding of this compound to the colchicine-binding site on tubulin, which was competitive with unlabeled colchicine, fluorescence correlation spectroscopy (FCS) revealed a second, distinct binding site for this compound that was not observed with unlabeled colchicine. nih.govacs.org This second binding interaction was fast and reversible, with an association constant of (3.9 ± 0.1) x 104 M-1 at room temperature. nih.govacs.org

Interestingly, the fluorescence of this compound is significantly quenched upon binding to the primary colchicine binding site, making this interaction difficult to detect with techniques that rely on fluorescence enhancement. nih.govacs.org This quenching phenomenon underscores a significant alteration in the probe's properties upon target engagement. The existence of a secondary binding site and the quenching of fluorescence at the primary site highlight that fluorescent labeling, particularly of small molecules, can introduce considerable changes to the binding characteristics being studied. nih.govacs.org

| Binding Site | Binding Characteristics of this compound | Competition with Unlabeled Colchicine | Reference |

| Primary Colchicine Site | Slow binding, fluorescence quenching | Yes | nih.govacs.org |

| Secondary Site | Fast, reversible binding (Ka = (3.9 ± 0.1) x 104 M-1) | No | nih.govacs.org |

Limitations of this compound as a Research Probe

Beyond its altered binding behavior, this compound presents several limitations inherent to the fluorescein fluorophore and its cellular permeability.

The fluorescence of fluorescein is highly sensitive to the pH of its environment. nih.govnih.gov The fluorescence intensity of fluorescein can decrease by over 95% as the pH drops from 10 to 3. nih.gov This is due to the equilibrium between different ionic forms of fluorescein, with the dianionic form, predominant at alkaline pH, being the most fluorescent. nih.govrsc.org The pKa of fluorescein is approximately 6.4, meaning that even small fluctuations around physiological pH can significantly alter its fluorescence output. nih.govacs.org This pH sensitivity can complicate the quantitative analysis of fluorescence in different cellular compartments, which can have varying pH levels (e.g., lysosomes with a pH as low as 4.5 and mitochondria with a pH as high as 8.0). nih.gov

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a significant limitation of fluorescein, and by extension, this compound, in long-term fluorescence microscopy studies. nih.govnih.govthermofisher.com The photobleaching of fluorescein is generally not a single-exponential process, which can complicate quantitative measurements. nih.gov This fading of the fluorescent signal can be problematic when imaging dim targets or when attempting to quantify changes in fluorescence intensity over time. thermofisher.com While techniques to minimize exposure can be employed, the inherent susceptibility of fluorescein to photobleaching remains a critical consideration in experimental design. thermofisher.com

The ability of this compound to cross the cell membrane and reach its intracellular target is a crucial factor for its use in live-cell imaging. Studies have indicated that this compound has limited cellular permeability. nih.gov This low permeability can lead to contradictory results and may necessitate controlled incubation conditions to ensure sufficient intracellular concentrations. Research comparing parental cell lines with colchicine-resistant mutants that exhibit decreased drug permeability has demonstrated that the permeation of colchicine and its derivatives is necessary for their biological effects, such as the inhibition of concanavalin (B7782731) A capping. pnas.org This suggests that the efficiency of this compound as a probe is directly tied to its ability to enter the cell.

Development of Next-Generation Fluorescent Colchicine Analogs

The pioneering work in developing this compound (FC) provided a valuable tool for visualizing colchicine's interaction with tubulin. ump.edu.myresearchgate.net However, inherent limitations associated with the fluorescein moiety have prompted the development of a new generation of fluorescent colchicine analogs with improved characteristics for cellular imaging and research.

Strategies for Overcoming Current Probe Limitations

The utility of this compound is hampered by several factors, including its pH sensitivity, susceptibility to photobleaching, and the anionic nature of the fluorescein dye, which can alter its binding properties compared to unmodified colchicine. nih.govacs.org To address these shortcomings, researchers have explored various strategies, primarily centered on the replacement of fluorescein with more robust fluorophores and the optimization of the linker connecting the dye to the colchicine molecule.

One significant limitation of fluorescein-based probes is their tendency to photobleach under prolonged illumination, which restricts their use in long-term microscopy studies. nih.gov Furthermore, the fluorescence of fluorescein is highly dependent on the pH of its environment, which can complicate quantitative analysis in different cellular compartments with varying pH levels. nih.govresearchgate.net Studies using fluorescence correlation spectroscopy (FCS) have revealed that the fluorescence of fluorescein-colchicine is strongly quenched upon binding to its specific site on tubulin, making it difficult to detect this interaction directly. acs.org This has led to the exploration of alternative dyes with superior photophysical properties.

The anionic charge of fluorescein can also interfere with the probe's interaction with its biological target. nih.gov Spectrofluorometry experiments have indicated that the binding properties of this compound differ from those of unlabeled colchicine due to this anionic nature. nih.gov This has driven the development of probes with neutral or different charge properties to more accurately mimic the behavior of the parent compound.

Design Principles for Enhanced Photophysical and Biological Properties

The design of next-generation fluorescent colchicine probes is guided by the need for enhanced photostability, higher quantum yield, improved biological specificity, and reduced cytotoxicity. Key design principles involve the selection of advanced fluorophores, strategic placement of the fluorophore on the colchicine scaffold, and optimization of the linker.

Fluorophore Selection:

A major thrust in developing improved probes has been the substitution of fluorescein with more advanced dyes. Boron-dipyrromethene (BODIPY) dyes, for instance, offer several advantages, including:

Photostability: BODIPY dyes are significantly more resistant to photobleaching than fluorescein. acs.org

pH Insensitivity: Their fluorescence is largely independent of the environmental pH. ump.edu.my

High Quantum Yield: They exhibit bright fluorescence, enabling the detection of low-abundance targets. ump.edu.myacs.org

Charge Neutrality: This minimizes interference with the biological interactions of the colchicine moiety. acs.org

Another class of fluorophores utilized is the nitrobenzofurazan (NBD) group. NBD-based probes, such as NBD-colcemid (a derivative of the colchicine analog colcemid), are particularly useful as their fluorescence is sensitive to the polarity of their environment. nih.govresearchgate.net They are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon binding to the hydrophobic environment of the colchicine-binding site on tubulin. nih.govresearchgate.net

Linker and Attachment Point Optimization:

The nature and length of the linker connecting the fluorophore to the colchicine molecule, as well as the point of attachment, are critical for preserving biological activity. Modifications are typically made at positions C-7 and C-10 of the colchicine structure, as these sites are known to tolerate substitutions without a significant loss of tubulin-binding activity. acs.org The linker's length can influence the probe's permeability and potential for off-target binding. nih.gov Shorter linkers may be preferable to minimize interference with the binding of the colchicine core to tubulin.

Enhancing Cell Permeability and Reducing Cytotoxicity:

A crucial aspect of probe design is ensuring efficient entry into living cells and minimizing toxic effects. While this compound has limited cellular permeability, newer probes are designed to be more cell-permeable. nih.gov However, modifications that enhance permeability can sometimes increase cytotoxicity. For example, some BODIPY-colchicine conjugates, while having improved photophysical properties, have shown reduced cytotoxicity compared to colchicine, which is advantageous for live-cell imaging. nih.gov This is sometimes correlated with a lower permeability compared to the parent drug. nih.gov

The development of photoswitchable probes, such as those incorporating a spiropyran derivative, represents a frontier in this field. researchgate.net These probes are designed to be non-fluorescent until activated by a specific wavelength of light, allowing for precise spatiotemporal control of fluorescence and enabling super-resolution imaging of tubulin dynamics. researchgate.net

Research Findings on Next-Generation Probes:

Studies have directly compared the properties of this compound with newer analogs, highlighting the advancements made.

BODIPY-Colchicine: Two BODIPY-labeled colchicine derivatives, colchicine-504 and colchicine-646, demonstrated higher binding affinities for tubulin (Kd values of 5.8 µM and 7.6 µM, respectively) compared to this compound (Kd of 14.5 µM). ump.edu.mynih.gov While these BODIPY probes were less cytotoxic than colchicine, they were also less permeable. nih.gov

NBD-Colcemid: This probe has been instrumental in identifying different classes of colchicine-binding sites on tubulin due to its environment-sensitive fluorescence. nih.gov It allows for the distinction between a slow-equilibrating, colchicine-competitive site and a rapidly-equilibrating, non-competitive site. nih.gov

The ongoing development of novel fluorescent colchicine analogs with tailored photophysical and biological properties continues to provide more sophisticated tools for investigating the complex roles of tubulin and microtubules in cellular processes.

Q & A

Q. How is fluorescein colchicine synthesized, and what methods validate its purity?

this compound (FC) is synthesized by conjugating fluorescein isothiocyanate to deacetyl colchicine. The reaction mixture is purified using thin-layer chromatography (TLC) to separate FC from unreacted components. Purity is validated via TLC retention factors, UV spectral analysis (to confirm fluorescein and colchicine absorbance peaks), and photodecomposition kinetics to assess stability. Biological activity is confirmed by competitive inhibition of [³H]colchicine binding to brain tubulin, demonstrating retained specificity .

Q. What analytical techniques are essential for characterizing this compound in biological systems?

Key techniques include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies FC and distinguishes it from impurities or degradation products .

- Fluorescence Microscopy : Localizes FC-bound microtubule receptors in cells due to its fluorescent properties .

- Competitive Binding Assays : Compare FC’s affinity for tubulin with unlabeled colchicine using radiolabeled ([³H]colchicine) or fluorescence polarization methods .

Q. How does this compound retain biological activity compared to unlabeled colchicine?

FC maintains biological activity by preserving colchicine’s binding site on β-tubulin. Studies show identical effects to unlabeled colchicine in inhibiting mitosis, cell motility, and secretion. Competitive binding assays confirm FC’s ability to displace [³H]colchicine from tubulin, with no significant loss in inhibitory potency .

Advanced Research Questions

Q. How can researchers optimize this compound extraction protocols using experimental design principles?

- Response Surface Methodology (RSM) : Use Box-Behnken or Plackett-Burman designs to optimize variables like solvent concentration (e.g., ethanol), extraction time, and temperature. For example, ethanol concentration (60%) and extraction time (33 min) significantly impact colchicine yield .

- Statistical Validation : Analyze variance (ANOVA) to identify significant factors and build predictive models for yield optimization .

Q. What strategies resolve contradictions in this compound’s cellular uptake and fluorescence intensity data?

Contradictions may arise from FC’s low membrane permeability or photobleaching. Methodological solutions include:

- Controlled Incubation Conditions : Standardize temperature, pH, and exposure time to minimize variability in uptake kinetics .

- Confocal Microscopy with Z-stacking : Differentiate surface-bound vs. internalized FC fluorescence to avoid misinterpretation .

- Parallel Use of Unlabeled Colchicine : Confirm FC’s effects are microtubule-specific and not artifacts of fluorescein .

Q. How do researchers validate this compound’s specificity in complex biological systems (e.g., mitochondrial or nuclear membranes)?

- Subcellular Fractionation : Isolate mitochondria/nuclei and quantify FC binding via fluorescence intensity or LC-MS .

- Knockdown/Overexpression Models : Use siRNA targeting tubulin isoforms to confirm FC’s binding dependency on microtubule-associated proteins .

- Cross-Validation with Immunofluorescence : Colocalize FC fluorescence with anti-tubulin antibodies to confirm spatial specificity .

Q. What advanced statistical approaches are used to analyze this compound’s dose-response effects in heterogeneous cell populations?

- Flow Cytometry : Quantify FC uptake and microtubule disruption at single-cell resolution using DNA content (cell cycle) and fluorescein intensity .

- Mixed-Effects Models : Account for variability in cell response due to ploidy (e.g., tetraploid vs. diploid cells) or cell cycle phase .

Methodological Considerations

Q. How to design experiments testing this compound’s role in non-mitotic processes (e.g., secretion or receptor trafficking)?

- Time-Lapse Imaging : Track FC’s effects on secretory vesicle movement or receptor clustering in live cells .

- Pharmacological Blockers : Use nocodazole (microtubule disruptor) or taxol (stabilizer) to confirm FC’s microtubule-dependent mechanisms .

Q. What quality control measures ensure reproducibility in this compound studies?

Q. How to address discrepancies in FC’s fluorescence intensity across cell types?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.